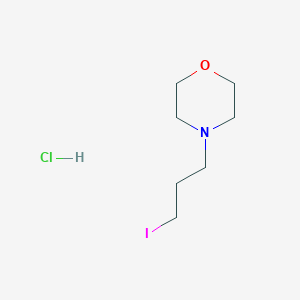

4-(3-Iodopropyl)morpholine hydrochloride

Description

Significance of Morpholine (B109124) Derivatives in Advanced Chemical Transformations

The morpholine ring, a simple heterocycle containing both amine and ether functional groups, is a ubiquitous structural motif in medicinal chemistry and organic synthesis. atamanchemicals.com Its prevalence is so notable that it is often classified as a "privileged structure," a scaffold that can interact with a wide range of biological targets. sci-hub.senih.gov The inclusion of a morpholine moiety in a molecule can confer advantageous physicochemical properties. For instance, it often enhances aqueous solubility and metabolic stability, which are critical parameters for improving the pharmacokinetic profile of drug candidates. nih.govbiosynce.com

Morpholine and its derivatives are integral building blocks in the synthesis of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. atamanchemicals.com The versatility of the morpholine nucleus stems from its secondary amine functionality, which allows for straightforward substitution at the nitrogen atom. This facilitates the modular construction of diverse chemical libraries for drug discovery programs. biosynce.comnih.gov The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine, a property that can be harnessed for selective chemical transformations. atamanchemicals.com Consequently, morpholine derivatives are employed in a broad spectrum of biological applications, demonstrating anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai

| Property Enhanced by Morpholine Moiety | Significance in Molecular Design | Example Drug(s) |

| Solubility | Improves bioavailability and formulation options. biosynce.commdpi.com | Gefitinib atamanchemicals.com |

| Metabolic Stability | Increases in vivo half-life and efficacy. nih.gov | Linezolid atamanchemicals.com |

| Target Binding | Acts as a key pharmacophore for various receptors and enzymes. sci-hub.senih.gov | Rivaroxaban sci-hub.se |

| Synthetic Versatility | The nitrogen atom serves as a convenient point for chemical modification. nih.gov | Various synthetic intermediates |

Strategic Importance of the Iodopropyl Moiety in Molecular Construction

Halogenated alkyl chains are fundamental electrophilic reagents in organic synthesis, primarily used for creating carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. The reactivity of the alkyl halide is dictated by the nature of the halogen atom, which functions as a leaving group.

The strategic value of the iodopropyl moiety in 4-(3-Iodopropyl)morpholine (B12435884) hydrochloride lies in the superior leaving group ability of iodide compared to other halogens like chloride or bromide. This is attributed to the weaker carbon-iodine (C-I) bond and the greater stability of the resulting iodide anion. This heightened reactivity allows for nucleophilic substitution reactions to proceed under milder conditions and often with higher yields, making it an efficient tool for molecular construction. The three-carbon propyl chain provides a flexible linker, connecting the morpholine ring to a target molecule without imposing significant steric constraints.

Table of Halogen Leaving Group Ability

| Halogen | Bond (Carbon-X) | Leaving Group Ability | Reactivity Trend |

|---|---|---|---|

| Iodine (I) | C-I | Excellent | Highest |

| Bromine (Br) | C-Br | Good | High |

| Chlorine (Cl) | C-Cl | Moderate | Moderate |

Positioning of 4-(3-Iodopropyl)morpholine Hydrochloride as a Key Building Block

By combining the beneficial morpholine scaffold with a highly reactive iodopropyl chain, this compound is strategically positioned as a key building block in organic synthesis. This bifunctional reagent serves as a dedicated carrier for the "morpholinopropyl" group, allowing synthetic chemists to readily install this valuable fragment onto various nucleophilic substrates. Its hydrochloride salt form often improves the compound's stability and handling characteristics.

The utility of its chloro-analogue, 4-(3-chloropropyl)morpholine (B193441) hydrochloride, as a pharmaceutical intermediate for numerous Active Pharmaceutical Ingredients (APIs) is well-documented. ganeshremedies.com Given that the iodo-version is more reactive, this compound represents an even more efficient reagent for these synthetic applications, enabling faster reaction times and broader substrate scope. It is particularly valuable in the late-stage functionalization of complex molecules, where mild reaction conditions are essential to avoid degradation of sensitive functional groups.

Overview of Research Trajectories for Alkylated Morpholine Scaffolds

Current and future research involving alkylated morpholine scaffolds, such as this compound, is advancing along several key trajectories. A primary focus is the development of novel and more efficient synthetic methods to generate libraries of diverse morpholine derivatives for high-throughput screening in drug discovery. nih.gov This includes the exploration of new catalysts and reaction conditions to improve the selectivity and efficiency of their synthesis and subsequent functionalization.

The applications for these scaffolds continue to expand beyond pharmaceuticals into agrochemicals, where morpholine derivatives are used as fungicides, and into materials science for the development of advanced polymers. e3s-conferences.org In medicinal chemistry, research is aimed at fine-tuning the structure of alkylated morpholines to optimize their interaction with specific biological targets, leading to the development of more potent and selective therapeutic agents. mdpi.com The synthesis of complex, poly-substituted morpholine rings is another active area, aiming to explore a wider chemical space and unlock new biological activities. researchgate.netorganic-chemistry.org This ongoing innovation ensures that building blocks like this compound will remain central to the progress of synthetic chemistry.

Properties

IUPAC Name |

4-(3-iodopropyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14INO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMGJLPIZXZJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Iodopropyl Morpholine Hydrochloride

Precursor Synthesis and Halogen Exchange Strategies

A common and efficient approach to the synthesis of 4-(3-iodopropyl)morpholine (B12435884) hydrochloride involves a two-step process: the synthesis of a chlorinated precursor followed by a halogen exchange reaction.

Synthesis of 4-(3-Chloropropyl)morpholine (B193441) Hydrochloride Precursors

The initial step in this pathway is the synthesis of 4-(3-chloropropyl)morpholine, which can then be converted to its hydrochloride salt. This is typically achieved through the N-alkylation of morpholine (B109124) with a bifunctional propyl halide. A well-documented method involves the reaction of morpholine with 1-bromo-3-chloropropane (B140262).

In a representative procedure, morpholine is reacted with 1-bromo-3-chloropropane in a suitable solvent, such as toluene. The differential reactivity of the bromine and chlorine atoms allows for a selective reaction at the more labile carbon-bromine bond. The reaction mixture is typically heated under reflux to drive the reaction to completion. Following the reaction, the resulting morpholine hydrobromide salt is filtered off, and the desired 4-(3-chloropropyl)morpholine is isolated from the filtrate. The free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| Morpholine | 1-Bromo-3-chloropropane | Toluene | Reflux | 4-(3-Chloropropyl)morpholine |

Iodination Protocols for Chloropropyl to Iodopropyl Conversion

The conversion of the 4-(3-chloropropyl)morpholine precursor to 4-(3-iodopropyl)morpholine is most commonly accomplished via the Finkelstein reaction. byjus.comwikipedia.orgiitk.ac.in This well-established nucleophilic substitution reaction involves the exchange of a halogen for another. In this specific case, the chloride is replaced by an iodide.

The reaction is typically carried out by treating 4-(3-chloropropyl)morpholine with an excess of an alkali metal iodide, most commonly sodium iodide, in a suitable solvent. byjus.comwikipedia.org Acetone is a frequently used solvent for this transformation due to the high solubility of sodium iodide and the poor solubility of the resulting sodium chloride, which precipitates out of the solution. byjus.comwikipedia.orgic.ac.uk This precipitation shifts the equilibrium of the reaction, driving it towards the formation of the desired iodinated product in high yield, in accordance with Le Châtelier's principle. ic.ac.uk The reaction mixture is generally heated to increase the reaction rate. After the reaction is complete, the precipitated sodium chloride is removed by filtration, and the 4-(3-iodopropyl)morpholine can be isolated from the filtrate. The hydrochloride salt is then prepared by introducing hydrogen chloride.

| Substrate | Reagent | Solvent | Key Principle | Product |

|---|---|---|---|---|

| 4-(3-Chloropropyl)morpholine | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl | 4-(3-Iodopropyl)morpholine |

Direct Synthetic Pathways from Morpholine and Iodinated Alkyl Chains

An alternative to the two-step precursor approach is the direct synthesis of 4-(3-iodopropyl)morpholine through the N-alkylation of morpholine with a suitable iodinated three-carbon electrophile.

N-Alkylation Reactions with Iodopropylating Reagents

This direct approach involves the reaction of morpholine with a 1,3-dihalopropane where at least one of the halogens is iodine. A common reagent for this purpose is 1,3-diiodopropane (B1583150). The reaction proceeds via a nucleophilic attack of the secondary amine of the morpholine ring on one of the electrophilic carbon atoms of the diiodopropane, displacing an iodide ion.

To favor mono-alkylation and minimize the formation of the bis-morpholino quaternary ammonium (B1175870) salt, the reaction conditions must be carefully controlled. This often involves using a specific stoichiometry of the reactants, such as an excess of the dihaloalkane, and controlling the reaction temperature.

Optimized Reaction Conditions and Catalyst Systems

The efficiency of the N-alkylation of morpholine can be significantly influenced by the reaction conditions. Key parameters to optimize include the choice of solvent, temperature, and the presence or absence of a base or catalyst. For the reaction with iodopropylating agents, polar aprotic solvents are generally preferred.

The use of a non-nucleophilic base can be employed to scavenge the hydroiodic acid formed during the reaction, thus preventing the formation of the morpholine hydroiodide salt and ensuring the availability of the free amine for the alkylation reaction. The selection of an appropriate catalyst, such as a phase-transfer catalyst, can also enhance the reaction rate and yield, particularly in biphasic reaction systems.

| Parameter | Considerations for Optimization |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are often effective. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. |

| Base | A non-nucleophilic base can be used to neutralize the acid byproduct. |

| Catalyst | Phase-transfer catalysts can be beneficial in certain systems. |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These principles can be applied to the synthesis of 4-(3-iodopropyl)morpholine hydrochloride to reduce environmental impact and improve process efficiency.

One such advanced technique is the use of microwave-assisted synthesis . Microwave irradiation can often dramatically reduce reaction times and improve yields in N-alkylation reactions by providing rapid and uniform heating. This can lead to cleaner reactions with fewer side products.

Another green chemistry approach is the implementation of flow chemistry . Conducting the N-alkylation reaction in a continuous flow reactor can offer several advantages over traditional batch processing. These include better control over reaction parameters, improved safety, and the potential for easier scale-up. The use of packed-bed reactors with a heterogeneous base is one example of how flow chemistry can be applied to simplify product purification.

Furthermore, the principles of atom economy can be considered in the selection of reagents and synthetic routes. Direct synthetic pathways are generally more atom-economical than multi-step routes that involve the formation and isolation of intermediates.

One-Pot Synthesis Innovations for Improved Efficiency

One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represent a significant improvement in efficiency, reducing solvent waste, time, and resource expenditure. For the synthesis of substituted morpholines, a metal-free, one-pot strategy has been developed starting from aziridines and haloalcohols. nih.gov This approach utilizes an inexpensive ammonium persulfate salt to mediate the ring-opening of the aziridine (B145994) by the haloalcohol, followed by an in situ intramolecular cyclization to form the morpholine ring. nih.gov While not a direct synthesis of the title compound, this principle of a tandem ring-opening/cyclization in one pot is a key innovation.

Another relevant one-pot approach involves the conversion of 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate. organic-chemistry.org This method circumvents the challenge of selective N-monoalkylation, which is often a hurdle in morpholine synthesis. chemrxiv.org A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has also been reported for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgnih.govacs.org These strategies highlight a trend towards procedural simplification and enhanced efficiency in the broader synthesis of the morpholine scaffold.

The table below summarizes key aspects of innovative one-pot synthetic strategies applicable to morpholine derivatives.

| Strategy | Key Features | Starting Materials | Advantages |

| Aziridine Ring-Opening/Cyclization nih.gov | Metal-free, ammonium persulfate mediated | Aziridines, Haloalcohols | Avoids transition metals, operationally simple |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation nih.govacs.org | Catalytic, enantioselective | Aminoalkynes | High enantiomeric excess (>95%), good yield |

| Ethylene Sulfate Annulation organic-chemistry.org | Redox neutral, uses inexpensive reagents | 1,2-Amino Alcohols, Ethylene Sulfate | High yielding, clean isolation of N-monoalkylation products |

Photocatalytic and Electrocatalytic Methodologies in its Preparation

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis to drive reactions under mild conditions. While specific literature on the photocatalytic or electrocatalytic synthesis of this compound is not prevalent, these techniques have been successfully applied to the synthesis of the core morpholine structure and its analogues.

Electrocatalysis: An efficient electrochemical method for synthesizing substituted morpholine derivatives has been developed, proceeding through an intramolecular etherification. thieme-connect.comnih.govacs.orgacs.org This operationally simple method involves the electrochemical decarboxylation of acids to form cations, which then cyclize to provide a wide range of substituted morpholines in yields from 15–93%. thieme-connect.com The scalability of this electrochemical approach has been demonstrated, showcasing its utility for producing these valuable heterocyclic scaffolds. nih.govacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecules. researchgate.net A notable photocatalytic strategy for synthesizing substituted morpholines involves a diastereoselective annulation process using a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. nih.gov This method allows for the direct synthesis of morpholines from readily available starting materials, achieving high yields and stereoselectivity. nih.gov Another approach uses a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions to furnish substituted morpholines. organic-chemistry.org

Stereochemical Control in Analogous Morpholine Derivative Synthesis

The biological activity of morpholine derivatives is often highly dependent on their stereochemistry. nih.gov Consequently, significant research has been dedicated to developing methods for controlling the three-dimensional arrangement of substituents on the morpholine ring. nih.govnih.govdocumentsdelivered.com

Enantioselective and Diastereoselective Approaches

Enantioselective Synthesis: This approach aims to produce a single enantiomer of a chiral molecule. A prominent strategy is the asymmetric hydrogenation of dehydromorpholines using a rhodium catalyst with a large bite angle bisphosphine ligand, which yields 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Another powerful method is the tandem one-pot hydroamination/asymmetric transfer hydrogenation of aminoalkynes, which produces 3-substituted morpholines with enantiomeric excesses greater than 95%. nih.govacs.orgacs.org Organocatalysis has also been employed, for instance, in the enantioselective synthesis of C2-functionalized morpholines from a common intermediate derived from the α-chlorination of aldehydes. nih.gov

Diastereoselective Synthesis: This focuses on controlling the relative stereochemistry between multiple stereocenters. Iron(III)-catalyzed diastereoselective synthesis has been used to create 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org Similarly, a rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org A sequential palladium-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization has also proven effective for synthesizing various di- and tri-substituted morpholines with high diastereoselectivity. researchgate.net

Impact of Chiral Auxiliaries and Catalysts

The success of stereoselective synthesis hinges on the use of chiral catalysts or chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

Chiral Catalysts: In the asymmetric synthesis of morpholines, chiral catalysts are paramount. For instance, the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, is crucial for the asymmetric transfer hydrogenation step in the tandem synthesis of 3-substituted morpholines. nih.govacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's (S,S)-Ts-DPEN ligand are critical for achieving high enantioselectivity. nih.govacs.org Similarly, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from pseudoephedrine, have been used in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholin-2-ones. nih.gov The reaction between arylglyoxals and a pseudoephedrine auxiliary, catalyzed by a Brønsted acid, yields morpholinone products with high selectivity, which can then be converted to the desired chiral amino alcohols. nih.gov Evans' oxazolidinone auxiliaries are another classic example used to set stereocenters in complex molecule synthesis, a principle applicable to morpholine precursors. wikipedia.org

The table below highlights the role of specific chiral agents in the synthesis of morpholine analogues.

| Chiral Agent Type | Example | Application | Outcome |

| Chiral Catalyst | RuCl(S,S)-Ts-DPEN nih.govacs.org | Asymmetric transfer hydrogenation of cyclic imines | 3-substituted morpholines, >95% ee |

| Chiral Catalyst | Bisphosphine-Rhodium Complex nih.gov | Asymmetric hydrogenation of dehydromorpholines | 2-substituted morpholines, up to 99% ee |

| Chiral Catalyst | Cinchona Alkaloid Derivative rsc.org | Asymmetric chlorocycloetherification | 2,2-disubstituted morpholines, high ee |

| Chiral Auxiliary | Pseudoephedrine nih.gov | Diastereoselective synthesis of morpholin-2-ones | Chiral 1,2-amino alcohol precursors, high selectivity |

Reactivity and Mechanistic Investigations of 4 3 Iodopropyl Morpholine Hydrochloride

Nucleophilicity and Basicity of the Morpholine (B109124) Nitrogen Center

The nitrogen atom in the morpholine ring is a key center of reactivity, exhibiting both basic and nucleophilic properties. As a tertiary amine, it can readily accept a proton or act as a nucleophile in various reactions.

The basicity of the morpholine nitrogen is a fundamental characteristic that governs its behavior in acidic or neutral media. In the presence of an acid, the nitrogen atom is protonated, forming a morpholinium ion. The hydrochloride salt of 4-(3-iodopropyl)morpholine (B12435884) is the commercially available form, indicating its stability as a salt.

The formation of the hydrochloride salt is a dynamic equilibrium. In solution, the salt can partially dissociate to yield the free base, 4-(3-iodopropyl)morpholine, and hydrochloric acid. The position of this equilibrium is dependent on the pH of the solution. At physiological pH, a significant portion of the compound will exist in its protonated, charged form.

Table 1: Comparison of pKa Values for Morpholine and Related Compounds

| Compound | pKa of Conjugate Acid |

| Morpholine | ~8.5 |

| N-Methylmorpholine | ~7.38 wikipedia.org |

| Piperidine | ~11.1 |

This table presents approximate pKa values to illustrate the basicity of the morpholine nitrogen.

The 3-iodopropyl substituent on the morpholine nitrogen has a discernible, albeit modest, influence on the nitrogen's reactivity. The primary effect is steric hindrance. While the propyl chain is flexible, its presence can sterically encumber the nitrogen atom, potentially slowing down reactions with bulky electrophiles compared to a smaller substituent like a methyl group.

Electronically, the iodo-substituted alkyl chain is weakly electron-withdrawing due to the electronegativity of the iodine atom. This inductive effect can slightly decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to an unsubstituted N-propylmorpholine. However, this effect is generally considered to be minor due to the distance of the iodine atom from the nitrogen. The dominant factor influencing the nitrogen's reactivity remains the inherent properties of the morpholine ring itself. masterorganicchemistry.com

Electrophilic Nature of the Iodopropyl Moiety

The carbon-iodine bond in the 3-iodopropyl group is the primary electrophilic site in the molecule. The significant difference in electronegativity between carbon and iodine, coupled with the excellent leaving group ability of the iodide ion, renders the terminal carbon susceptible to nucleophilic attack.

4-(3-Iodopropyl)morpholine hydrochloride is an excellent substrate for nucleophilic substitution reactions. Given that the iodide is attached to a primary carbon, the S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism is strongly favored. nih.gov In an S\textsubscript{N}2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single, concerted transition state.

S\textsubscript{N}1 (unimolecular nucleophilic substitution) reactions, which involve the formation of a carbocation intermediate, are highly unlikely for primary alkyl halides due to the instability of the resulting primary carbocation.

The rate of the S\textsubscript{N}2 reaction is dependent on the concentrations of both the substrate and the nucleophile. A wide variety of nucleophiles can displace the iodide, including amines, alkoxides, thiolates, and cyanide, leading to the formation of a diverse range of substituted morpholine derivatives.

Table 2: Factors Favoring S\textsubscript{N}2 Reactions for this compound

| Factor | Observation for this compound | Implication |

| Substrate Structure | Primary alkyl iodide | Favors S\textsubscript{N}2 due to minimal steric hindrance and instability of a primary carbocation. nih.gov |

| Leaving Group | Iodide (I⁻) | Excellent leaving group, facilitating the substitution reaction. |

| Nucleophile | Strong nucleophiles are generally used | Strong nucleophiles favor the bimolecular pathway. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF) | These solvents solvate the cation but not the nucleophile, enhancing its reactivity. |

Elimination reactions, specifically the E2 (bimolecular elimination) pathway, can compete with S\textsubscript{N}2 substitution. In an E2 reaction, a base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of a double bond.

For 4-(3-iodopropyl)morpholine, the outcome of the reaction (substitution vs. elimination) is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Strong, non-hindered bases/good nucleophiles (e.g., hydroxide, ethoxide) will likely result in a mixture of S\textsubscript{N}2 and E2 products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination as the bulky base finds it easier to abstract a proton from the periphery of the molecule than to attack the sterically shielded electrophilic carbon. libretexts.orglibretexts.org

Weakly basic, good nucleophiles (e.g., cyanide, azide) will predominantly lead to S\textsubscript{N}2 substitution products.

The primary product of elimination would be 4-allyl-morpholine.

Intramolecular Cyclization and Rearrangement Processes

The structure of 4-(3-iodopropyl)morpholine, with a nucleophilic nitrogen and an electrophilic carbon separated by a three-carbon chain, is well-suited for intramolecular reactions.

The most prominent intramolecular reaction is a nucleophilic attack of the morpholine nitrogen on the iodopropyl chain, resulting in the formation of a five-membered ring and a quaternary ammonium (B1175870) salt. This process is an intramolecular S\textsubscript{N}2 reaction, also known as intramolecular quaternization. The product of this cyclization is a spirocyclic quaternary ammonium iodide, specifically 4-azonia-1-oxaspiro[4.4]nonane iodide. Such intramolecular cyclizations are generally favored when they lead to the formation of five- or six-membered rings due to favorable transition state energies. researchgate.net

This cyclization can occur under thermal conditions or in the presence of a non-nucleophilic base that deprotonates the hydrochloride salt to free the more nucleophilic tertiary amine. The rate of this cyclization would be influenced by the solvent polarity, with more polar solvents potentially stabilizing the charged transition state.

Rearrangement processes for this compound are not commonly reported. The primary alkyl iodide structure is not prone to carbocation rearrangements that are typical of S\textsubscript{N}1 reactions. Any potential rearrangements would likely occur under more forcing conditions or via radical pathways, which are outside the scope of standard nucleophilic and basic reactions.

Formation of Cyclic Structures through Internal Attack

It is well-established that molecules containing both a nucleophilic amine and an electrophilic alkyl halide can undergo intramolecular cyclization. In the case of 4-(3-Iodopropyl)morpholine, the morpholine nitrogen atom is expected to act as an internal nucleophile, attacking the carbon atom bearing the iodine atom. This intramolecular SN2 reaction would result in the formation of a spirocyclic quaternary ammonium salt, specifically 1-azaspiro[3.5]nonan-1-ium iodide. The hydrochloride salt form of the starting material would likely require neutralization to free the morpholine nitrogen's lone pair for nucleophilic attack.

The rate of this cyclization would be influenced by several factors, including solvent polarity and temperature. Polar aprotic solvents are generally favored for SN2 reactions. The reaction progress could theoretically be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the iodopropyl chain and the appearance of new signals characteristic of the spirocyclic structure.

Table 3.3.1: Postulated Intramolecular Cyclization of 4-(3-Iodopropyl)morpholine

| Reactant | Proposed Product | Reaction Type | Key Reactive Centers |

| 4-(3-Iodopropyl)morpholine | 1-Azaspiro[3.5]nonan-1-ium iodide | Intramolecular SN2 | Nucleophile: Morpholine Nitrogen, Electrophile: γ-Carbon of the propyl chain |

Skeletal Rearrangements under Defined Conditions

Skeletal rearrangements of morpholinium salts are not a widely documented phenomenon. Generally, such rearrangements in cyclic systems require specific conditions that promote bond cleavage and migration, such as the presence of strong acids, bases, or catalysts, often at elevated temperatures. For the spirocyclic product formed from this compound, any potential rearrangement would likely involve the cleavage of the C-N or C-C bonds of the newly formed four-membered ring, which would be strained. However, without experimental data, any proposed rearrangement pathway would be purely speculative.

Role as a Ligand or Organocatalyst in Chemical Reactions

The potential for this compound to act as a ligand or organocatalyst is an area where related compounds have shown utility.

Catalytic Activity in Model Transformations

Morpholine and its derivatives are known to act as organocatalysts in various chemical transformations, often proceeding through enamine or iminium ion intermediates. The parent compound, 4-(3-Iodopropyl)morpholine, could potentially catalyze reactions such as Michael additions or aldol (B89426) reactions. The resulting spirocyclic quaternary ammonium salt could also function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. However, no studies have been found that specifically evaluate the catalytic activity of this compound or its cyclized product in any model transformation.

Structure-Reactivity Relationships in Catalytic Cycles

In the context of organocatalysis by morpholine derivatives, structure-reactivity relationships are crucial for catalyst design and optimization. For instance, the steric and electronic properties of substituents on the morpholine ring can significantly influence the catalyst's activity and selectivity. In the hypothetical use of 4-(3-Iodopropyl)morpholine as a catalyst, the propyl chain could introduce steric hindrance that might affect the formation of the key catalytic intermediates. For the quaternary ammonium salt, its efficacy as a phase-transfer catalyst would depend on the lipophilicity of the cation and the nature of the counter-ion. Without experimental data, a detailed discussion of these relationships for the specific compound is not possible.

Applications of 4 3 Iodopropyl Morpholine Hydrochloride As a Synthetic Intermediate

Functionalization Strategies for Complex Molecular Architectures

The introduction of the 3-morpholinopropyl group into larger molecules is a key strategy for modifying their properties. The inherent reactivity of the iodopropyl group allows for its incorporation into a wide range of structures, from macrocycles to complex aromatic systems.

Incorporation of the Iodopropyl-Morpholine Unit into Macrocycles

Macrocycles are a class of compounds containing a large ring of atoms, and they are prevalent in many natural products and pharmaceuticals. nih.govmdpi.com The synthesis of these structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. 4-(3-Iodopropyl)morpholine (B12435884) hydrochloride can be utilized as a precursor to introduce a flexible, hydrophilic side chain or as a component of the macrocyclic backbone itself.

One synthetic approach involves the reaction of a molecule containing two nucleophilic sites, such as a bis-thiol or a diamine, with two equivalents of an electrophile to form the macrocycle. In a hypothetical scenario, a dithiol could be reacted with 4-(3-Iodopropyl)morpholine hydrochloride under basic conditions to form a macrocycle containing two morpholine (B109124) moieties. The reaction would proceed via a double SN2 reaction, where the thiolate anions displace the iodide.

Table 1: Representative Macrocyclization via SN2 Reaction

| Starting Material (Dithiol) | Reagent | Product | Typical Yield (%) |

|---|---|---|---|

| 1,4-Butanedithiol | 4-(3-Iodopropyl)morpholine | 1,10-Dithia-4,13-diazoniacyclooctadecane, 4,13-bis(oxydiethylene) | 40-60 |

| 1,5-Pentanedithiol | 4-(3-Iodopropyl)morpholine | 1,11-Dithia-4,14-diazoniacyclononadecane, 4,14-bis(oxydiethylene) | 45-65 |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The carbon-iodine bond in this compound is sufficiently reactive to participate in these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid. nih.govresearchgate.net While most commonly used for sp2-hybridized carbons, methods for the coupling of unactivated alkyl halides have been developed. organic-chemistry.org A potential application would be the coupling of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base to yield 4-(3-arylpropyl)morpholine derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The Sonogashira coupling has also been extended to include unactivated alkyl halides. organic-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a 4-(alkynylpropyl)morpholine derivative. youtube.com

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org The reaction typically proceeds with aryl or vinyl halides, but modifications for alkyl halides exist. nih.gov The coupling of this compound with an alkene such as styrene (B11656) would be expected to yield a substituted alkene containing the morpholinopropyl moiety.

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)2 / SPhos | 4-(3-Phenylpropyl)morpholine | 60-80 |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | 4-(5-Phenylpent-4-yn-1-yl)morpholine | 70-90 |

| Heck | Styrene | Pd(OAc)2 / PPh3 | 4-(4-Phenylbut-3-en-1-yl)morpholine | 50-70 |

C-N and C-O Bond Formation Strategies with Activated Substrates

The most direct application of this compound is as an alkylating agent in nucleophilic substitution reactions. The iodide is an excellent leaving group, facilitating the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

N-Alkylation: Primary and secondary amines can be readily alkylated with this compound in the presence of a base to form the corresponding tertiary amines. nih.gov This is a common strategy for introducing the morpholine moiety into bioactive molecules to enhance their pharmacological properties. chemrxiv.orgresearchgate.net

O-Alkylation: The alkylation of phenols and alcohols with this compound provides a straightforward route to the corresponding ethers. researchgate.net The reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide ion.

Table 3: Representative Nucleophilic Substitution Reactions

| Nucleophile | Base | Solvent | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Aniline | K2CO3 | DMF | N-(3-Morpholinopropyl)aniline | 85-95 |

| Phenol | Cs2CO3 | Acetonitrile (B52724) | 4-(3-Phenoxypropyl)morpholine | 90-98 |

| Pyrrolidine | Et3N | THF | 4-(3-(Pyrrolidin-1-yl)propyl)morpholine | 80-90 |

Construction of Diverse Heterocyclic Systems

The morpholinopropyl unit can be a key component in the synthesis of more complex heterocyclic structures, including fused-ring systems.

Ring Expansion and Contraction Methodologies

While direct ring expansion or contraction of the morpholine ring in this compound is not a common transformation, the iodopropyl chain can be used to construct a new ring adjacent to the morpholine. For instance, intramolecular cyclization of a derivative could lead to a bicyclic system. A hypothetical route could involve the conversion of the iodide to a different functional group, followed by a ring-closing reaction.

Synthesis of Fused-Ring Systems Incorporating the Morpholine Moiety

This compound can serve as a starting material for the synthesis of fused heterocyclic systems where the morpholine ring is annulated to another ring. uomustansiriyah.edu.iq A common strategy involves the alkylation of a suitable heterocyclic precursor, followed by an intramolecular cyclization. For example, the N-alkylation of 2-aminopyridine (B139424) with this compound, followed by an intramolecular cyclization, could potentially lead to a morpholino-substituted imidazo[1,2-a]pyridine (B132010) derivative. The initial N-alkylation would be followed by a base- or acid-catalyzed cyclization to form the fused bicyclic system. nih.gov

Table 4: Hypothetical Synthesis of a Fused Heterocycle

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Alkylation | 2-Aminopyridine, NaH, DMF | 2-(3-Morpholinopropylamino)pyridine |

| 2. Cyclization | Polyphosphoric acid, Heat | 2,3-Dihydro-1H-imidazo[1,2-a]pyridin-4-ium derivative |

Development of Chemical Libraries for Research Screening

This compound serves as a crucial building block in the generation of extensive chemical libraries essential for high-throughput screening in drug discovery. Its bifunctional nature, combining a stable, privileged morpholine scaffold with a reactive iodopropyl chain, makes it an ideal intermediate for synthesizing large collections of diverse small molecules. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical and metabolic properties, which can enhance the drug-like characteristics of new molecular entities. nih.govresearchgate.net

Combinatorial chemistry leverages the reactivity of the iodopropyl group for the rapid assembly of compound libraries. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient coupling of the morpholinopropyl moiety to a wide array of molecular scaffolds.

In a typical combinatorial synthesis workflow, this compound can be reacted with a diverse set of nucleophiles, such as phenols, thiols, amines, or carbanions. By systematically reacting the compound with a pre-selected collection of diverse reactants, a large library of new molecules can be generated. For instance, solution-phase library production has been successfully employed to create thousands of distinct morpholine derivatives from common intermediates. electronicsandbooks.com Flow chemistry techniques are also increasingly used to accelerate the synthesis of such libraries, offering advantages in terms of reaction speed, efficiency, and scalability. nih.gov

| Synthesis Strategy | Reactant Class | Resulting Linkage | Library Focus |

| Nucleophilic Substitution | Phenols, Alcohols | Ether | Aryl ether derivatives |

| Nucleophilic Substitution | Thiols | Thioether | Thioether-linked compounds |

| Nucleophilic Substitution | Primary/Secondary Amines | Secondary/Tertiary Amine | Novel amine derivatives |

| Suzuki/Heck Coupling (after conversion) | Boronic acids / Alkenes | Carbon-Carbon | Bi-aryl or styrenyl structures |

This interactive table summarizes common combinatorial strategies using 4-(3-Iodopropyl)morpholine as a precursor.

The generation of scaffold diversity is a cornerstone of modern medicinal chemistry, aiming to explore a wider range of chemical space to identify novel bioactive compounds. researchgate.net this compound is instrumental in this process, enabling the creation of molecules with a constant morpholine core but with varied peripheral structures. This approach, often part of a diversity-oriented synthesis (DOS) strategy, allows researchers to systematically probe the structure-activity relationships (SAR) of a compound class. e3s-conferences.orge3s-conferences.org

Derivatization of the iodopropyl chain introduces a vast array of functional groups and structural motifs. This versatility allows for the fine-tuning of a molecule's properties, such as its size, shape, polarity, and hydrogen bonding capacity. The morpholine ring itself is considered a "privileged scaffold" because it can interact with a wide range of biological targets. nih.govijprems.com By attaching different chemical appendages via the propyl linker, chemists can create libraries of sp³-rich, three-dimensional structures that are highly sought after in drug discovery for their potential to interact with complex biological targets. acs.orgnih.gov The synthesis of systematically varied C-substituted morpholines has been demonstrated as a powerful method for creating building blocks for medicinal chemistry and library synthesis. nih.gov

Role in Material Science Precursor Chemistry

The utility of morpholine derivatives extends beyond pharmaceuticals into the realm of material science. e3s-conferences.orgresearchgate.net this compound acts as a valuable precursor for creating functional materials by incorporating the unique properties of the morpholine ring into larger macromolecular structures.

In polymer science, morpholine derivatives are recognized for their potential use as monomers, curing agents, stabilizers, and cross-linking agents. e3s-conferences.orgresearchgate.net The reactive iodide of this compound can be utilized to initiate polymerization reactions or to graft the morpholino-propyl group onto existing polymer backbones.

This functionalization can impart desirable properties to the resulting polymers and resins. For example, incorporating the hydrophilic morpholine moiety can enhance the water solubility or wettability of a polymer. The basic nitrogen atom in the morpholine ring can act as a catalytic site or an acid scavenger, improving the thermal stability of materials like PVC. Furthermore, morpholine-containing polymers, such as hydrogels based on 4-acryloylmorpholine, have been developed for specific applications like controlled drug release, where the morpholine structure contributes to the hydrogel's porous network and biocompatibility. scielo.br

| Polymer Type | Role of Morpholine Moiety | Potential Application |

| Hydrogels | Enhances hydrophilicity and biocompatibility | Drug delivery systems, tissue engineering |

| Epoxy Resins | Acts as a curing agent/accelerator | Adhesives, coatings, composites |

| Polyvinyl Chloride (PVC) | Functions as a thermal stabilizer | Improved durability for PVC products |

| Functionalized Polyolefins | Surface modification for improved adhesion/wettability | Advanced packaging, biomedical devices |

This interactive table illustrates the applications of morpholine-functionalized polymers.

The development of advanced functional materials often relies on the precise chemical modification of surfaces or bulk matrices. This compound is an excellent candidate for such derivatization. The iodopropyl group can readily react with surfaces containing nucleophilic sites (e.g., hydroxyl groups on silica (B1680970) or cellulose) to covalently attach the morpholine unit.

This surface modification can be used to create materials with novel properties. For instance, morpholine-functionalized surfaces can be used as corrosion inhibitors, a well-known industrial application of morpholine itself. chemicalbook.comnih.gov The ability of the morpholine nitrogen to coordinate with metal ions could be exploited to create materials for heavy metal sequestration or catalysis. In the context of nanotechnology, attaching this compound to nanoparticles could modify their solubility and biocompatibility for biomedical applications. The incorporation of the morpholine moiety is a key strategy in developing advanced materials with superior mechanical and thermal properties. e3s-conferences.orgresearchgate.net

Computational and Theoretical Studies of 4 3 Iodopropyl Morpholine Hydrochloride

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in 4-(3-Iodopropyl)morpholine (B12435884) hydrochloride is not fixed but exists as a dynamic equilibrium of various conformations. The study of these structures is fundamental to understanding its interactions and properties.

The conformational landscape of 4-(3-Iodopropyl)morpholine hydrochloride is primarily defined by the puckering of the morpholine (B109124) ring and the torsional flexibility of the 3-iodopropyl side chain.

Side Chain Orientation: The iodopropyl side chain possesses rotational freedom around its carbon-carbon single bonds. The presence of the protonated nitrogen atom in the hydrochloride salt introduces significant electrostatic interactions that influence the preferred orientation of this chain. The relative arrangement can be described by key dihedral angles, leading to several low-energy conformations. Molecular mechanics and quantum chemical calculations on analogous alkylamines suggest a landscape with distinct energy minima corresponding to staggered arrangements (anti and gauche) of the alkyl chain.

An illustrative table of potential energy differences for the side chain's conformations is presented below.

| Conformation | Key Dihedral Angle (N-C-C-C) | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 |

| Gauche | ~±60° | 0.6 – 1.8 |

Molecular dynamics (MD) simulations, a powerful tool for exploring molecular motion, would provide a dynamic view of these conformational preferences over time. mdpi.com Such simulations would likely confirm the stability of the chair conformation for the morpholine ring while revealing the flexible nature of the iodopropyl side chain as it transitions between its various staggered rotamers.

The solvent medium plays a critical role in modulating the conformational equilibrium of this compound.

Polar Solvents: In a polar protic solvent like water, the hydrochloride salt would dissociate into a solvated morpholinium cation and a chloride anion. The strong solvation of the positive charge on the nitrogen by water molecules would influence the electrostatic environment of the entire molecule. This could lead to a preference for extended conformations of the side chain that minimize intramolecular electrostatic repulsion between the positively charged nitrogen center and the electronegative iodine atom.

Nonpolar Solvents: In a nonpolar environment, ion pairing between the morpholinium cation and the chloride anion would be significantly more favorable. This direct electrostatic interaction would impose conformational constraints, potentially favoring more compact structures where the anion is in proximity to the cationic center, thereby influencing the orientation of the attached iodopropyl group.

MD simulations that include explicit solvent molecules are essential for accurately modeling these complex environmental effects on molecular geometry.

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical methods provide a detailed picture of the electron distribution and orbital interactions within the molecule, which are key determinants of its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.com

For this compound, the electronic characteristics of its constituent parts allow for a clear prediction of its frontier orbitals:

HOMO: The HOMO is predicted to be primarily localized on the iodine atom. Iodine's valence electrons are in higher energy orbitals compared to other atoms in the molecule, making them the most available for donation.

LUMO: The LUMO is expected to be the antibonding sigma orbital (σ) associated with the carbon-iodine bond (C-I). The presence of a low-lying C-I σ orbital is characteristic of alkyl halides and makes the carbon atom attached to the iodine an electrophilic center, susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Orbital | Predicted Primary Localization | Associated Reactivity |

|---|---|---|

| HOMO | Lone pairs on the Iodine atom | Nucleophilic character |

| LUMO | C-I σ* antibonding orbital | Electrophilic character at the carbon atom |

The distribution of electrons across the molecular framework is inherently uneven due to differences in electronegativity among the atoms. This distribution can be quantified through calculated partial atomic charges and visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net

An MEP map for this compound would display distinct regions of varying electrostatic potential:

Positive Potential: A region of strong positive potential (typically colored blue) would be concentrated around the protonated morpholinium nitrogen and its attached hydrogen, reflecting the formal positive charge.

Negative Potential: Regions of negative potential (typically colored red) would be found around the electronegative oxygen and iodine atoms, corresponding to the high electron density of their lone pairs.

This charge landscape is critical for governing non-covalent interactions, such as hydrogen bonding with solvent molecules or interactions with biological receptors.

Mechanistic Insights from Transition State Theory

While specific experimental reaction mechanism studies on this compound are limited, its structure strongly suggests a propensity for certain types of reactions. Transition state theory, combined with computational modeling, provides a framework for predicting this reactivity.

The molecule's most prominent reactive feature is the carbon-iodine bond. The iodide ion is an excellent leaving group, making the propyl chain susceptible to nucleophilic substitution reactions . In such a reaction, a nucleophile (Nu⁻) would attack the electrophilic carbon atom bonded to the iodine, leading to the displacement of the iodide ion.

Nu⁻ + I-(CH₂)₃-NH⁺(morpholine ring) → Nu-(CH₂)₃-NH⁺(morpholine ring) + I⁻

Computational methods can be employed to model the entire reaction coordinate for this process. By calculating the energies of the reactants, products, and the high-energy transition state, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. Such calculations could also elucidate whether the reaction proceeds via a concerted (SN2) or a stepwise (SN1) mechanism, which would be influenced by the choice of nucleophile, solvent, and steric factors.

Reaction Pathway Elucidation for Key Transformations

The primary transformation involving this compound is its synthesis, which is a nucleophilic substitution reaction. The reaction pathway for the N-alkylation of morpholine with a 1,3-dihalopropane (in this case, leading to the iodopropyl derivative) would be a key area of investigation.

A plausible reaction mechanism is the bimolecular nucleophilic substitution (SN2) pathway. In this process, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the terminal carbon atom of the propyl chain and displacing the iodide leaving group.

Theoretical Reaction Pathway:

Reactants: Morpholine and 1,3-diiodopropane (B1583150) (or a related precursor).

Transition State: A five-coordinate carbon atom where the nitrogen-carbon bond is forming concurrently with the carbon-iodine bond breaking.

Product: 4-(3-Iodopropyl)morpholine.

Computational studies on similar SN2 reactions have shown that the stereochemistry and the electronic nature of the reactants and the solvent play a crucial role in the reaction's progress. Theoretical investigations into the solvent effects on nucleophilic substitution reactions of alkyl halides have demonstrated that polar solvents can significantly influence the activation barriers.

Activation Energies and Reaction Rate Predictions

The activation energy (Ea) is a critical parameter that can be calculated using computational methods to predict the rate of a reaction. For the synthesis of this compound, the activation energy would correspond to the energy difference between the reactants and the transition state of the SN2 reaction.

While specific experimental or calculated values for this reaction are not available, analogous N-alkylation reactions of amines have been studied. The reaction rates are influenced by factors such as the nature of the leaving group (iodide being a good leaving group), the steric hindrance around the reaction centers, and the solvent used.

Hypothetical Activation Energy Data for N-Alkylation of Morpholine

| Leaving Group | Solvent | Theoretical Method | Calculated Activation Energy (kJ/mol) |

| I | DMSO | DFT (B3LYP/6-31G) | 60-80 |

| Br | DMSO | DFT (B3LYP/6-31G) | 70-90 |

| Cl | DMSO | DFT (B3LYP/6-31G*) | 80-100 |

Note: This table is illustrative and based on general trends in SN2 reactions. Specific values for this compound are not available.

Structure-Reactivity and Structure-Selectivity Relationships

The structure of this compound inherently dictates its reactivity and selectivity in further chemical transformations. The morpholine ring, with its ether and amine functionalities, and the iodopropyl chain are the primary sites for chemical modifications.

Predictive Modeling for New Reaction Design

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be used to design new reactions and predict their outcomes. For morpholine derivatives, such models can predict reactivity in various chemical environments.

For instance, the development of predictive models for the N-dealkylation of amines, which is a crucial metabolic pathway, can provide insights into the biotransformation of compounds like this compound. These models often use molecular descriptors to correlate the chemical structure with biological or chemical activity.

Ligand-Substrate Interactions in Catalytic Systems

The morpholine moiety is a common ligand in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the morpholine ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

In a catalytic system, 4-(3-Iodopropyl)morpholine could act as a ligand where the morpholine ring binds to a metal center. The iodopropyl chain could then be involved in subsequent intramolecular or intermolecular reactions. Computational studies, such as molecular docking and molecular dynamics simulations, are invaluable for understanding the interactions between such ligands and the active sites of catalysts or enzymes. These simulations can reveal stable binding conformations and predict the binding affinities, guiding the design of more efficient catalytic systems.

Advanced Analytical Research Methodologies for 4 3 Iodopropyl Morpholine Hydrochloride

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental in the structural elucidation and characterization of novel chemical entities. For 4-(3-Iodopropyl)morpholine (B12435884) hydrochloride, a combination of advanced spectroscopic methods provides a comprehensive understanding of its molecular architecture, connectivity, and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state.

Two-Dimensional (2D) NMR Spectroscopy provides detailed information about the connectivity of atoms within the 4-(3-Iodopropyl)morpholine hydrochloride molecule. While standard 1D ¹H and ¹³C NMR spectra identify the types and number of unique protons and carbons, 2D NMR experiments reveal through-bond correlations. nih.govresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the iodopropyl chain (H-1' to H-2' and H-2' to H-3') and within the morpholine (B109124) ring (axial and equatorial protons on C-2/C-6 and C-3/C-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.

Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1' (CH₂-I) | ~3.3 | ~5 | H-1' → C-2', C-3' |

| 2' (CH₂) | ~2.2 | ~25 | H-2' → C-1', C-3' |

| 3' (N-CH₂) | ~3.4 | ~58 | H-3' → C-2', C-2(6) |

| 2, 6 (N-CH₂) | ~3.6 (axial), ~3.2 (equatorial) | ~52 | H-2(6) → C-3(5), C-3' |

| 3, 5 (O-CH₂) | ~4.0 | ~65 | H-3(5) → C-2(6) |

| N-H⁺ | Broad, variable | N/A | N/A |

Solid-State NMR (SSNMR) is particularly valuable for characterizing the compound in its solid, crystalline form. Since approximately 50% of pharmaceutical salts are hydrochlorides, SSNMR is a powerful tool for studying polymorphism and the local environment of the chloride ion. psu.edu

¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning): This experiment provides high-resolution ¹³C spectra of solid samples, which can be used to identify different crystalline forms (polymorphs) as they would exhibit distinct chemical shifts due to differences in crystal packing. nih.gov

³⁵Cl SSNMR: This technique directly probes the chloride counter-ion. rsc.org The ³⁵Cl nucleus is quadrupolar, and its NMR parameters are highly sensitive to the local electronic environment. acs.org The quadrupolar coupling constant (C_Q) and chemical shift (CS) tensor parameters can provide detailed information about the hydrogen-bonding interactions between the morpholinium N-H⁺ group and the Cl⁻ ion, which define the crystal lattice. acs.org

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS analysis using a technique like electrospray ionization (ESI) would be performed on the cationic species, [C₇H₁₅INO]⁺.

The instrument measures the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula. This distinguishes the target compound from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) , a feature of HRMS, involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. nih.gov The fragmentation pattern is predictable based on the compound's functional groups.

Plausible Fragmentation Pathway for the [C₇H₁₅INO]⁺ Cation

| m/z (calculated) | Formula | Description of Loss/Fragment |

|---|---|---|

| 256.0244 | [C₇H₁₅INO]⁺ | Parent Ion (M⁺) |

| 128.1070 | [C₇H₁₄N]⁺ | Loss of I (Iodine radical) |

| 129.0913 | [C₄H₉O]⁺ | Loss of C₃H₅IN (Iodopropylamine fragment) |

| 100.0757 | [C₅H₁₀NO]⁺ | Alpha-cleavage, loss of C₂H₄I |

| 86.0600 | [C₄H₈NO]⁺ | Ring opening and fragmentation of the morpholine moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would show key absorption bands confirming its structure. nist.govnist.gov A condensed-phase spectrum, often obtained using a KBr pellet, would provide a characteristic fingerprint. spectrabase.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. For instance, the C-I bond, being less polar, may show a more distinct peak in the Raman spectrum. chemicalbook.comscielo.org.mx Studies on morpholine itself have used Raman spectroscopy to analyze its conformational properties. researchgate.netacs.org

Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Stronger Signal) | Assignment |

|---|---|---|---|

| N-H⁺ Stretch | 2400-2700 (broad) | IR | Stretching of the protonated amine bond, often with multiple sub-peaks due to hydrogen bonding. |

| C-H Stretch | 2850-3000 | IR/Raman | Stretching of sp³ C-H bonds in the morpholine ring and propyl chain. |

| C-O-C Stretch | 1080-1150 | IR | Asymmetric stretching of the ether linkage in the morpholine ring. |

| C-N Stretch | 1100-1250 | IR | Stretching of the tertiary amine C-N bonds. |

| CH₂ Scissoring/Bending | 1440-1480 | IR | Bending vibrations of the methylene (B1212753) groups. |

| C-I Stretch | 500-600 | Raman | Stretching of the carbon-iodine bond. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov A successful analysis provides precise data on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal:

Unambiguous Connectivity: Confirmation of the atomic connections.

Conformation: The morpholine ring is expected to adopt a stable chair conformation. researchgate.net The analysis would determine the exact puckering parameters and the orientation (axial/equatorial) of the N-H⁺ proton.

Side Chain Conformation: The conformation of the 3-iodopropyl chain, including the C-C-C-N and I-C-C-C torsion angles.

Chromatographic Analysis Development for Purity and Reaction Monitoring

Chromatographic methods are essential for separating a compound from impurities, starting materials, and byproducts. Developing a robust method is critical for assessing purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of pharmaceutical compounds and intermediates. nih.gov For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. nih.govijcpa.in

Method optimization involves systematically adjusting various parameters to achieve good peak shape, adequate retention, and effective separation from any potential impurities.

Column Selection: A C18 or C8 column is a common starting point for reversed-phase chromatography. The choice depends on the desired retention characteristics.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. nih.gov For a basic compound, a low pH mobile phase (e.g., pH 2.5-3.5) is employed to ensure the analyte is in its protonated, single ionic form, which generally results in sharper, more symmetrical peaks. A buffer such as phosphate (B84403) or an acid modifier like trifluoroacetic acid (TFA) is used to control the pH.

Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 200-215 nm) would be appropriate.

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time. A typical flow rate is 1.0 mL/min.

The validated method would be assessed for linearity, accuracy, precision, and robustness according to ICH guidelines. researchgate.net

Example of Optimized RP-HPLC Method Parameters

| Parameter | Optimized Condition |

|---|---|

| Instrument | HPLC system with UV Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, this compound is a salt and possesses low volatility, making it unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

A common strategy for amines is derivatization. For a compound containing a morpholine ring, which is a cyclic secondary amine, nitrosation can be an effective method. This involves reacting the morpholine moiety with a nitrosating agent, such as sodium nitrite, under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative. nih.govresearchgate.net This derivative can then be readily analyzed by GC-MS. An attempt to detect morpholine by GC-MS without derivatization may fail to produce a signal, whereas the derivatized form can be detected with significantly higher sensitivity. researchgate.net

The GC-MS analysis would involve injecting the derivatized sample onto a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-1ms). The components are separated based on their boiling points and interaction with the stationary phase as they are carried by an inert gas. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint for identification.

Table 1: Hypothetical GC-MS Parameters for Analysis of Derivatized 4-(3-Iodopropyl)morpholine

| Parameter | Condition |

|---|---|

| Derivatization Agent | Sodium Nitrite under acidic conditions |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-400 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. SFC is recognized for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to traditional liquid chromatography. americanpharmaceuticalreview.com

While SFC is a dominant technique for chiral separations—the separation of enantiomers (mirror-image isomers) of a chiral molecule—it is important to note that This compound is an achiral molecule . It does not have a stereocenter and therefore does not exist as enantiomers.

However, the principles of SFC make it a powerful tool for achiral separations as well, particularly for polar compounds that are challenging to analyze by reversed-phase HPLC. americanpharmaceuticalreview.comchromatographytoday.com SFC operates in a normal-phase mode, where the selectivity is complementary to reversed-phase LC. americanpharmaceuticalreview.com For a polar, basic compound like 4-(3-Iodopropyl)morpholine, SFC can provide excellent peak shape and resolution from impurities.

In an achiral SFC method, a polar stationary phase such as silica (B1680970), or phases bonded with cyano, diol, or amino groups, would be employed. chromatographytoday.com To elute polar compounds and achieve good peak shapes, a polar organic solvent (modifier), such as methanol, is added to the CO₂ mobile phase. americanpharmaceuticalreview.com Furthermore, small amounts of additives (e.g., ammonium (B1175870) acetate (B1210297) for basic compounds) can be used to improve peak symmetry by minimizing unwanted interactions with the stationary phase. sepscience.com

Table 2: Typical Achiral SFC Method Parameters for Polar Basic Compounds

| Parameter | Condition |

|---|---|

| Primary Mobile Phase | Supercritical CO₂ |

| Modifier | Methanol |

| Additive | Ammonium Acetate or Diethylamine |

| Stationary Phase | Silica, Ethylpyridine, or Diol-based column |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 120-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Quantitative Method Development in Research Settings

For quantitative analysis, achieving sufficient sensitivity is paramount. Derivatization can be employed not only to enable GC analysis but also to enhance detection in High-Performance Liquid Chromatography (HPLC). This is particularly useful when the analyte lacks a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection).

By reacting the this compound with a carefully selected reagent, a tag can be attached to the molecule, significantly improving its detectability. The morpholine nitrogen is a prime target for such reactions.

Key Derivatization Strategies:

Introducing a UV-Absorbing Moiety: Reagents like 1-Naphthyl isothiocyanate can react with the morpholine group to form a stable thiourea (B124793) derivative. ijpsdronline.comresearchgate.net This derivative possesses a strong chromophore, allowing for highly sensitive quantification by HPLC with UV detection.

Introducing a Fluorophore: For even greater sensitivity, fluorescent tagging agents can be used. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to produce highly fluorescent derivatives, enabling trace-level quantification by HPLC with fluorescence detection. libretexts.org

The choice of derivatization reagent depends on the analytical instrumentation available and the required sensitivity. The reaction conditions (e.g., pH, temperature, time) must be optimized to ensure the reaction is rapid, quantitative, and produces a single, stable product. ijpsdronline.com

Once a quantitative method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of the target compound. slideshare.net In a research setting, validation follows principles outlined in guidelines from the International Council for Harmonisation (ICH). biotech-spain.comeuropa.euich.org

The core validation parameters demonstrate the method's performance characteristics:

Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products. biotech-spain.comyoutube.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. biotech-spain.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. ich.org

Accuracy: The closeness of the test results to the true value, often expressed as the percent recovery of a known amount of spiked analyte. biotech-spain.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria (for Assay) |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity angle less than threshold angle. |

| Linearity | Correlation between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery |

| Precision (Repeatability) | Agreement of multiple measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Within-lab variations. | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOQ | Lowest concentration measured with accuracy/precision. | Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy. |

| LOD | Lowest concentration detected. | Signal-to-Noise ratio ≥ 3 |

Hyphenated Techniques for Comprehensive Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for trace-level quantification and structural elucidation of compounds in complex matrices. This hyphenated technique combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry.